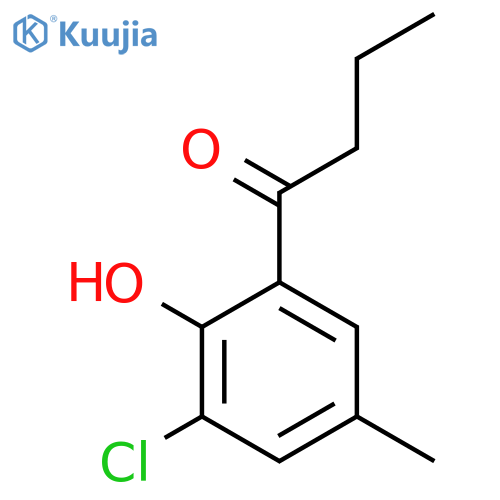Cas no 859810-06-3 (1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one)

859810-06-3 structure
商品名:1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one 化学的及び物理的性質
名前と識別子
-
- 859810-06-3
- EN300-1276819
- 1-(3-CHLORO-2-HYDROXY-5-METHYLPHENYL)BUTAN-1-ONE
- 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one
-
- インチ: 1S/C11H13ClO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3
- InChIKey: RPDRKRHPQSTXEK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C=C(C=1O)C(CCC)=O
計算された属性
- せいみつぶんしりょう: 212.0604073g/mol
- どういたいしつりょう: 212.0604073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 37.3Ų
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276819-100mg |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 100mg |
$490.0 | 2023-10-01 | ||
| Enamine | EN300-1276819-250mg |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 250mg |
$513.0 | 2023-10-01 | ||
| Enamine | EN300-1276819-2500mg |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 2500mg |
$1089.0 | 2023-10-01 | ||
| Enamine | EN300-1276819-500mg |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 500mg |
$535.0 | 2023-10-01 | ||
| Enamine | EN300-1276819-1.0g |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1276819-1000mg |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 1000mg |
$557.0 | 2023-10-01 | ||
| Enamine | EN300-1276819-10000mg |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 10000mg |
$2393.0 | 2023-10-01 | ||
| Enamine | EN300-1276819-50mg |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 50mg |
$468.0 | 2023-10-01 | ||
| Enamine | EN300-1276819-5000mg |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
859810-06-3 | 5000mg |
$1614.0 | 2023-10-01 |
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
859810-06-3 (1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one) 関連製品
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
